molecular formula C16H15N3O4S B11710945 3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

Cat. No.: B11710945
M. Wt: 345.4 g/mol
InChI Key: QGOFMXFNTYAVTA-LICLKQGHSA-N
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Description

3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone is a chemical compound with a complex structure that combines a benzaldehyde derivative with a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,1-dioxido-1,2-benzisothiazol-3-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperature.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: Shares the benzaldehyde core but lacks the benzisothiazole moiety.

    1,1-Dioxido-1,2-benzisothiazol-3-yl hydrazine: Contains the benzisothiazole moiety but lacks the benzaldehyde core.

Uniqueness: 3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone is unique due to the combination of both the benzaldehyde and benzisothiazole structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H15N3O4S/c1-22-13-8-7-11(9-14(13)23-2)10-17-18-16-12-5-3-4-6-15(12)24(20,21)19-16/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

QGOFMXFNTYAVTA-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)OC

solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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